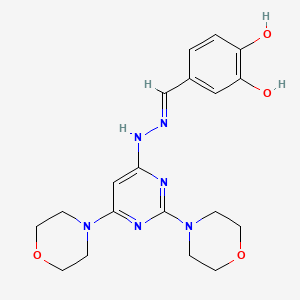
3,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, commonly known as DHBMPH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of DHBMPH is not fully understood. However, it is believed that its metal chelation properties are due to the presence of the hydrazone functional group, which has been shown to have a high affinity for metal ions. The antioxidant activity of DHBMPH is believed to be due to its ability to scavenge reactive oxygen species and prevent oxidative damage to biological molecules.
Biochemical and Physiological Effects:
DHBMPH has been shown to have various biochemical and physiological effects. In addition to its metal chelation and antioxidant properties, DHBMPH has also been shown to have anti-inflammatory activity. This property makes it useful for studying the role of inflammation in various disease states.
実験室実験の利点と制限
One of the main advantages of using DHBMPH in lab experiments is its high affinity for metal ions. This property makes it useful for studying metal ion-dependent processes in biological systems. Additionally, DHBMPH has been shown to have antioxidant and anti-inflammatory properties, which make it useful for studying oxidative stress and inflammation in various disease states.
One of the limitations of using DHBMPH in lab experiments is its potential toxicity. DHBMPH has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments. Additionally, DHBMPH has not been extensively studied in vivo, which may limit its potential applications in animal studies.
将来の方向性
There are several future directions for the study of DHBMPH. One potential direction is the development of DHBMPH-based therapeutics for the treatment of various diseases. DHBMPH has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of diseases associated with oxidative stress and inflammation.
Another potential direction is the study of DHBMPH in vivo. While DHBMPH has been extensively studied in vitro, its potential applications in animal studies are not well understood. Further research is needed to determine the safety and efficacy of DHBMPH in vivo.
Conclusion:
In conclusion, 3,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, or DHBMPH, is a chemical compound that has been widely studied for its potential applications in scientific research. DHBMPH is synthesized using a specific method and has been shown to have various biochemical and physiological effects. Its metal chelation and antioxidant properties make it useful for studying metal ion-dependent processes and oxidative stress in biological systems. While there are limitations to its use in lab experiments, DHBMPH has several potential applications in the development of therapeutics for various diseases.
合成法
DHBMPH is synthesized using a specific method that involves the reaction of 3,4-dihydroxybenzaldehyde with 2,6-di-4-morpholinyl-4-pyrimidinylhydrazine. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified using various techniques, such as recrystallization, to obtain a pure compound.
科学的研究の応用
DHBMPH has been extensively studied for its potential applications in scientific research. One of the most significant applications of DHBMPH is its use as a metal chelator. DHBMPH has been shown to have a high affinity for various metal ions, including copper, iron, and zinc. This property makes it useful for studying metal ion homeostasis and metal ion-dependent processes in biological systems.
In addition to its metal chelation properties, DHBMPH has also been shown to have antioxidant activity. This property makes it useful for studying oxidative stress and the role of reactive oxygen species in various biological processes.
特性
IUPAC Name |
4-[(E)-[(2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazinylidene]methyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c26-15-2-1-14(11-16(15)27)13-20-23-17-12-18(24-3-7-28-8-4-24)22-19(21-17)25-5-9-29-10-6-25/h1-2,11-13,26-27H,3-10H2,(H,21,22,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVJKQYWNAZHTI-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC(=C(C=C3)O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC(=C(C=C3)O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17505155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

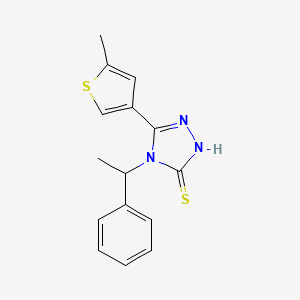
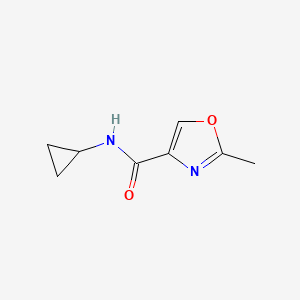
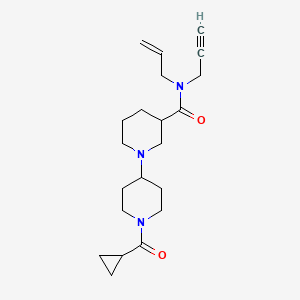
![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6021079.png)
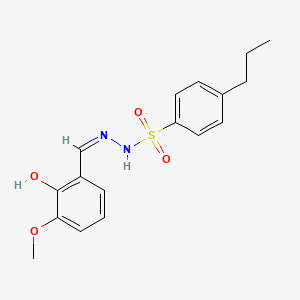
![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6021127.png)

![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)
![N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide](/img/structure/B6021163.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B6021170.png)
![5-{[3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B6021172.png)
![3-[(cyclopropylamino)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6021178.png)
![(1H-imidazol-2-ylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B6021180.png)